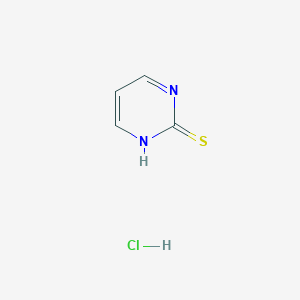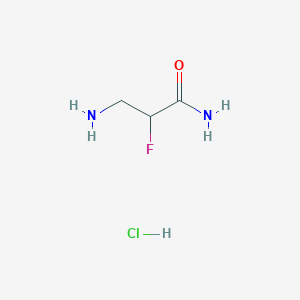
3-(pyridin-2-yl)piperidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)piperidin-3-ol dihydrochloride (3-PPOH-DHC) is an organic compound that is used as a reagent for the synthesis of various compounds in laboratory experiments. It is also known as 3-Piperidin-2-ylpyridine dihydrochloride, 3-Piperidin-2-ylpyridine hydrochloride, and 3-Piperidin-2-ylpyridine dihydrochloride. It is a white crystalline solid with a molecular weight of 199.13 g/mol and a melting point of 161 to 163°C. 3-PPOH-DHC is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform.
Mecanismo De Acción
3-PPOH-DHC acts as a proton donor in the synthesis of organic compounds. It donates protons to the substrate and forms a covalent bond between the two molecules. This covalent bond is known as a hydrogen bond, and it is responsible for the stability of the product.
Biochemical and Physiological Effects
3-PPOH-DHC has no known biochemical or physiological effects. It is not known to interact with any biological molecules or systems and is not known to have any toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-PPOH-DHC in laboratory experiments is that it is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also easy to handle and store, and it is stable at room temperature. The main limitation of using 3-PPOH-DHC is that it is not very soluble in organic solvents, which can make it difficult to use in some experiments.
Direcciones Futuras
For the use of 3-PPOH-DHC include its use in the synthesis of organic compounds such as 3-aminopyridine, 3-aminopiperidin-2-ylpyridine, and 3-aminopiperidin-2-ylpyridine hydrochloride. It could also be used in the synthesis of other heterocyclic compounds such as imidazole and pyrrolidine. Additionally, 3-PPOH-DHC could be used as a catalyst in organic reactions, such as the synthesis of amides and esters. Finally, 3-PPOH-DHC could be used in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics.
Métodos De Síntesis
3-PPOH-DHC is synthesized through a reaction between 3-piperidin-2-ylpyridine and hydrochloric acid. The reaction is performed in a two-step process. In the first step, the hydrochloric acid is added to 3-piperidin-2-ylpyridine, and the mixture is heated to reflux for two hours. In the second step, the reaction mixture is cooled to room temperature and the product is extracted with ethyl acetate. The product is then dried and purified to obtain 3-PPOH-DHC.
Aplicaciones Científicas De Investigación
3-PPOH-DHC is used as a reagent in the synthesis of various compounds in laboratory experiments. It is used in the synthesis of heterocyclic compounds such as 3-aminopiperidin-2-ylpyridine, 3-aminopiperidin-2-ylpyridine hydrochloride, and 3-aminopiperidin-2-ylpyridine dihydrochloride. It is also used in the synthesis of other organic compounds such as 3-aminopyridine, 3-aminopyridine hydrochloride, and 3-aminopyridine dihydrochloride.
Propiedades
IUPAC Name |
3-pyridin-2-ylpiperidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10(5-3-6-11-8-10)9-4-1-2-7-12-9;;/h1-2,4,7,11,13H,3,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXNSAOEQTDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=N2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)
![tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate](/img/structure/B6600490.png)





![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)

